Diethyl methyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

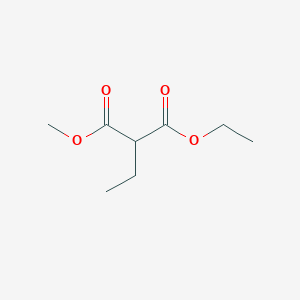

1-O-ethyl 3-O-methyl 2-ethylpropanedioate |

InChI |

InChI=1S/C8H14O4/c1-4-6(7(9)11-3)8(10)12-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

BCEVYZFCKQBMET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl Methylmalonate: A Comprehensive Technical Guide

CAS Number: 609-08-5

This in-depth technical guide provides a comprehensive overview of diethyl methylmalonate, a pivotal building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and the chemical industry, this document outlines its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and data visualizations.

Chemical and Physical Properties

Diethyl methylmalonate is a colorless liquid with a faint ester-like odor. It is a derivative of malonic acid, where the acidic methylene (B1212753) protons are replaced by a methyl group and two ethyl ester groups. This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 609-08-5 | [1][2][3] |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Synonyms | Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate | [2] |

| EINECS Number | 210-175-7 | [2] |

| MDL Number | MFCD00009162 | [3] |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 198-199 °C (lit.) | |

| Density | 1.022 g/mL at 20 °C (lit.) | |

| Refractive Index (n20/D) | 1.413 (lit.) | [2] |

| Flash Point | 82 °C (179.6 °F) | |

| Water Solubility | Immiscible | [2] |

Synthesis of Diethyl Methylmalonate

The most common laboratory and industrial synthesis of diethyl methylmalonate involves the alkylation of diethyl malonate.

Typical Synthesis Workflow

Caption: General workflow for the synthesis of diethyl methylmalonate.

Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Methyl iodide (CH3I)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure diethyl methylmalonate.

Chemical Reactivity and Applications

Diethyl methylmalonate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a geminal methyl and carboxylate group.

Key Reactions

-

Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating leads to the formation of propanoic acid.

-

Michael Addition: It can act as a Michael donor in reactions with α,β-unsaturated carbonyl compounds.[1]

-

Alkylation: The presence of the α-hydrogen allows for further alkylation under basic conditions.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation.

Applications in Synthesis

Diethyl methylmalonate is a key starting material in the synthesis of a variety of important compounds, including:

-

Barbiturates and other pharmaceuticals: The core structure is amenable to the formation of heterocyclic systems.

-

Agrochemicals: Used in the synthesis of certain herbicides and pesticides.

-

Fine chemicals and fragrances: Serves as a precursor to various specialty chemicals.

Logical Relationship of Applications

Caption: Applications stemming from diethyl methylmalonate.

Safety and Handling

Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions.

Hazard Identification

| Hazard | Classification |

| GHS Signal Word | Warning |

| Hazard Statement | H227: Combustible liquid |

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

-

Dispose of contents/container to an approved waste disposal plant.

Analytical Methods

The purity and identity of diethyl methylmalonate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques

-

Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >98.0% is common for commercial grades.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals include a triplet and quartet for the ethyl groups, a quartet for the methine proton, and a doublet for the methyl group.

-

¹³C NMR: Shows the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: Characterized by a strong carbonyl (C=O) stretching frequency typical for esters.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Analytical Workflow

References

An In-depth Technical Guide to the Physical Properties of Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methyl malonate is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄. It presents as a colorless liquid and is a crucial reagent and intermediate in a variety of chemical syntheses. Its utility is particularly notable in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients, including barbiturates and non-steroidal anti-inflammatory drugs. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, as well as in industrial-scale manufacturing. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway in which it is involved.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless liquid |

| Density | 1.022 g/mL at 20 °C |

| Boiling Point | 198-199 °C at 760 mmHg |

| Refractive Index | 1.413 at 20 °C (n20/D) |

| Solubility | Slightly soluble in water; soluble in alcohol and oils.[1] |

| Vapor Pressure | 0.264 mmHg at 25 °C (estimated) |

| Flash Point | 82 °C (179.6 °F) - closed cup |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and efficient method for determining the boiling point of a small liquid sample utilizes a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.[3]

-

Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements of liquids.[4][5]

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (optional, for temperature control)

-

Pasteur pipette

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).[6]

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring that excess water is expelled through the capillary.[4]

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature as the water.

-

Insert the stopper, wipe the exterior dry, and weigh the pycnometer filled with the sample, recording the mass (m₃).

-

Calculate the density of this compound using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify a substance and assess its purity. The Abbe refractometer is a common instrument for this measurement.[7][8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional but recommended for high accuracy)

-

Dropper or Pasteur pipette

-

Soft lens tissue

-

Ethanol or acetone (B3395972) for cleaning

Procedure:

-

Ensure the prism surfaces of the refractometer are clean and dry.[9]

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[9]

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.[9]

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Turn on the light source and adjust the mirror to achieve optimal illumination of the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

-

If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the dividing line.

-

Fine-tune the adjustment knob to center the boundary line precisely on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The following procedure can be used to determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Apparatus:

-

Test tubes and a test tube rack

-

Graduated pipettes or micropipettes

-

Vortex mixer or stirring rods

-

Water bath (for temperature control)

Procedure:

-

Qualitative Assessment:

-

To a test tube, add approximately 1 mL of the solvent (e.g., water, ethanol).

-

Add a few drops of this compound to the solvent.

-

Agitate the mixture vigorously for 30-60 seconds.[10]

-

Observe if the this compound dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves. Record the observation.[10]

-

-

Semi-Quantitative Assessment (for "slightly soluble" cases):

-

To a test tube containing a precisely measured volume of the solvent (e.g., 5 mL of water), add a small, known volume of this compound (e.g., 10 µL) using a micropipette.

-

Agitate the mixture until the solute dissolves completely or until it is clear that no more will dissolve.

-

Continue adding small, known increments of this compound, agitating after each addition, until a persistent second phase (undissolved liquid) is observed.

-

The total volume of this compound that dissolved in the known volume of the solvent provides a semi-quantitative measure of its solubility.

-

Synthetic Pathway Visualization: Malonic Ester Synthesis

This compound is a classic substrate in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. The following diagram illustrates the key steps in the synthesis of a generic carboxylic acid starting from this compound.

References

- 1. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. che.utah.edu [che.utah.edu]

- 5. scribd.com [scribd.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 9. hinotek.com [hinotek.com]

- 10. saltise.ca [saltise.ca]

Diethyl methyl malonate molecular weight

An In-depth Technical Guide to Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, synthesis protocols, key applications, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

This compound (CAS No: 609-08-5) is a diester of methylmalonic acid.[1] It is a clear, colorless liquid at room temperature.[2][3][4][5] Its chemical structure features a central carbon atom bonded to a methyl group and two carboxyl groups, which are esterified with ethanol. This structure, particularly the reactivity of the alpha-proton, makes it a valuable reagent in organic synthesis.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 174.19 g/mol | [2][6][7] |

| Molecular Formula | C₈H₁₄O₄ | [2][7] |

| CAS Number | 609-08-5 | [3][6] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 198 - 201 °C | [6][7] |

| Density | 1.021 - 1.025 g/mL at 20 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.411 - 1.415 | [1][4][7] |

| Flash Point | 77 - 85 °C (170 - 185 °F) | [1][6][7] |

| Solubility | Immiscible or slightly soluble in water; soluble in alcohol and oils. | [1][4][8] |

| IUPAC Name | diethyl 2-methylpropanedioate | [2] |

| Synonyms | Diethyl 2-methylmalonate, Methylmalonic acid diethyl ester | [2][5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through two well-established routes. These methods are crucial for producing the compound for its various applications in industrial and research settings.[3][9]

Protocol 1: Alkylation of Diethyl Malonate

This is a common and direct method involving the methylation of diethyl malonate. The active methylene (B1212753) group in diethyl malonate is deprotonated by a base, creating a nucleophilic enolate that reacts with a methylating agent.

Workflow: Alkylation of Diethyl Malonate

Detailed Methodology:

-

Deprotonation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide in ethanol, to abstract an acidic α-hydrogen, forming a resonance-stabilized sodiomalonic ester (enolate).

-

Methylation: A methylating agent, such as methyl iodide, dimethyl sulfate, or methyl bromide, is added to the solution.[9] The enolate acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to form this compound.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.[10] One documented procedure using 1.44 mol of diethyl malonate reported a yield of 82.6% of 90% pure product after distillation.[10]

Protocol 2: From 2-Chloropropionic Acid

An alternative synthesis route begins with 2-chloropropionic acid and proceeds through several steps to the final product.[9]

Detailed Methodology:

-

Neutralization and Cyanation: 2-chloropropionic acid is first neutralized with a base like potassium carbonate. The resulting salt is then treated with a cyanide source (e.g., potassium cyanide) to form 2-cyanopropionic acid via nucleophilic substitution.[9]

-

Esterification: The 2-cyanopropionic acid is then dissolved in ethanol.[9] An acid catalyst, such as concentrated sulfuric acid or a heteropolyacid, is added, and the mixture is heated (e.g., to 65-80 °C).[9][11] This step involves both the hydrolysis of the nitrile group to a carboxylic acid and the esterification of both carboxyl groups to yield this compound.

-

Neutralization and Purification: The reaction mixture is cooled, and excess acid is neutralized with a base like ammonia (B1221849) water. The organic phase containing the crude product is separated and purified by fractional distillation under reduced pressure.[11]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, valued for its role in constructing more complex molecules.[5]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] Its structure is a precursor for forming heterocyclic compounds and other core scaffolds in medicinal chemistry.

-

Organic Synthesis: In laboratory and industrial settings, it is widely used for the preparation of substituted esters and other derivatives.[5] The reactivity of the methylene group allows for the introduction of diverse functional groups, making it an essential tool for synthetic chemists.[5]

-

Other Industries: Beyond pharmaceuticals, this compound finds use in the flavor and fragrance industries due to its fruity aroma.[3][5] It is also applied in the formulation of agrochemicals, such as pesticides and herbicides.[5]

Safety and Handling

This compound is considered stable under normal laboratory conditions.[1][8] However, proper safety precautions are essential during its handling and storage.

-

Hazards: The compound may cause skin and eye irritation.[2] It is a combustible liquid.[12] The oral LD50 in rats is 5000 mg/kg, indicating low acute toxicity.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and inhalation of vapors.[12]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12] Keep containers tightly closed. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. manavchem.com [manavchem.com]

- 2. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. parchem.com [parchem.com]

- 7. This compound, 609-08-5 [thegoodscentscompany.com]

- 8. Diethyl methylmalonate(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl methyl malonate, a key diester in organic synthesis. It details the compound's structural formula, physicochemical properties, experimental protocols for its synthesis, and its role in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Structural Formula and Chemical Identity

This compound, systematically named diethyl 2-methylpropanedioate, is the diethyl ester of methylmalonic acid.[1] Its structure features a central alpha-carbon atom bonded to a methyl group, and two carboxyl groups that are esterified with ethanol. The presence of the methyl group distinguishes it from its parent compound, diethyl malonate.

The key identifiers for this compound are:

-

IUPAC Name: diethyl 2-methylpropanedioate[1]

-

Molecular Formula: C₈H₁₄O₄[1]

-

SMILES: CCOC(=O)C(C)C(=O)OCC[1]

-

InChI Key: UPQZOUHVTJNGFK-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis and for safety considerations. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 1.022 g/mL at 20 °C | [2][3] |

| Boiling Point | 198-201 °C at 760 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.413 | [2][3] |

| Flash Point | 77-85 °C | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol, oils | [3] |

| CAS Number | 609-08-5 | [1][2] |

Spectroscopic Information:

-

¹³C NMR: Spectral data is available and can be used for structural confirmation.[5]

-

Mass Spectrometry (GC-MS): The compound has been characterized by GC-MS, with major fragments aiding in its identification.[1]

Synthesis of this compound

This compound is commonly synthesized via the alkylation of diethyl malonate. The active methylene (B1212753) group in diethyl malonate is readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.

General Synthesis Pathway

The most prevalent laboratory-scale synthesis involves the reaction of diethyl malonate with a methyl halide in the presence of a base like sodium ethoxide. This method provides a reliable route to the desired product.

Caption: Synthesis of this compound via alkylation.

Detailed Experimental Protocol: Alkylation of Diethyl Malonate

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for vetted experimental methods.

Materials:

-

Sodium (46 g, 2 gram atoms)

-

Absolute Ethyl Alcohol (1 L)

-

Diethyl Malonate (320 g, 2 moles)

-

Methyl Bromide (200 g, 2.1 moles)

-

Glacial Acetic Acid

-

Calcium Chloride (for drying)

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Gas inlet tube

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

-

Addition of Diethyl Malonate: To the sodium ethoxide solution, add 320 g of diethyl malonate.

-

Methylation: Bubble 200 g of methyl bromide into the stirred solution through a gas inlet tube that dips below the surface of the liquid. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture. Sodium bromide will precipitate during the reaction.

-

Reaction Completion and Neutralization: Once the addition of methyl bromide is complete, the solution will be pale orange and slightly alkaline. Heat the mixture to a boil for an additional 30 minutes. Cool the mixture and neutralize it with glacial acetic acid.

-

Work-up:

-

Filter the precipitated sodium bromide with suction.

-

Distill the majority of the alcohol from the filtrate at atmospheric pressure.

-

Add the collected sodium bromide to the residual ester and wash with 1 L of water to dissolve the salt and separate the ester.

-

Separate the ester layer. Combine the ester and ether extracts and dry them by shaking with calcium chloride, followed by immediate filtration.

-

-

Purification:

-

Remove any unreacted diethyl malonate by shaking the product for one minute with a cold solution of 10 g of sodium hydroxide (B78521) in 30 cc of water.

-

Separate the alkali layer, wash the ester with dilute acid, and dry again with calcium chloride.

-

Distill the final product under reduced pressure. The fraction boiling at 96°C/16 mm Hg is collected. The expected yield is 275–290 g (79–83%).

-

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used for introducing a propionate (B1217596) unit into a molecule.

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that possess a 2-arylpropionic acid structure.[3]

-

Erythromycin (B1671065) Fermentation: It has been used in studies to investigate its effect on erythromycin fermentation processes.[3]

-

Flavor and Fragrance: The compound also finds application in the flavor and fragrance industries.

-

Michael Reactions: this compound can react with compounds like 2-cyclohexenone in Michael addition reactions.[3]

The reactivity of this compound, stemming from the remaining acidic proton and the two ester groups, allows for further functionalization, making it a valuable building block for more complex molecules.

References

An In-depth Technical Guide to the Boiling Point of Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of diethyl methyl malonate, a key intermediate in the synthesis of various pharmaceuticals and other commercially important organic compounds.[1] This document summarizes its physical properties, details experimental protocols for boiling point determination, and illustrates a common synthetic pathway.

Core Physical Properties

Diethyl methylmalonate (CAS No. 609-08-5) is a colorless, transparent liquid with the molecular formula C8H14O4.[2][3] It serves as a crucial building block in organic synthesis, particularly in the production of non-steroidal anti-inflammatory agents.[1]

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This physical constant is a critical parameter for purification by distillation and for overall process control in chemical synthesis. The boiling point of this compound is dependent on the ambient pressure.

| Boiling Point (°C) | Pressure (mm Hg) |

| 199.00 to 201.00 | 760 |

| 198-199 | 760 |

| 199 | 760 |

| 194–196 | 745 |

| 78-80 | 10 |

Sources:[4],[3][5],[2],[6],[3]

Experimental Protocols for Boiling Point Determination

Accurate determination of the boiling point is essential for characterizing and ensuring the purity of this compound. Several standard laboratory methods can be employed, with the choice depending on the quantity of the sample available.

1. Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 1 mL) and provides a reasonably accurate measurement.[7]

-

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

-

-

Procedure:

-

Fill the small test tube with this compound to a depth of approximately 1-2 cm.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the Thiele tube to a stand and fill it with heating oil, ensuring the side arm is also filled.

-

Insert the thermometer and the attached sample tube into the Thiele tube, positioning the sample in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[8][9] Convection currents will ensure uniform heating of the oil bath.[9]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[7][8][9] Record this temperature.

-

It is good practice to repeat the measurement to ensure accuracy.

-

2. Boiling Point Determination by Distillation

For larger sample volumes (> 5 mL), a simple distillation provides both purification and an accurate boiling point measurement.[7][10][11]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Stand, clamps, and tubing

-

-

Procedure:

-

Place the this compound sample (at least 5-10 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring all joints are securely fastened.

-

Position the thermometer so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Begin heating the distillation flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises. A ring of condensing vapor should be visible on the walls of the flask and should rise to immerse the thermometer bulb.[8]

-

The temperature will stabilize as the vapor passes into the condenser and the distillate begins to collect in the receiving flask.

-

Record the stable temperature reading on the thermometer. This is the boiling point of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Synthesis Pathway of this compound

A primary method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate.[1][6][12] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.

The process begins with the deprotonation of diethyl malonate by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent such as methyl iodide in an SN2 reaction to yield this compound.[12][13]

Caption: Synthesis of this compound via Malonic Ester Synthesis.

References

- 1. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 2. Diethyl methylmalonate(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 609-08-5 CAS MSDS (Diethyl methylmalonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 609-08-5 [thegoodscentscompany.com]

- 5. manavchem.com [manavchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chemconnections.org [chemconnections.org]

- 11. vernier.com [vernier.com]

- 12. isca.me [isca.me]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Density of Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of diethyl methyl malonate, a key reagent in pharmaceutical synthesis and other chemical industries. This document outlines the physical properties of this compound, with a focus on its density, and provides detailed experimental protocols for its accurate determination.

Introduction

This compound (CAS No. 609-08-5) is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄. It is a colorless liquid with a faint, pleasant odor. In the pharmaceutical industry, this compound is a versatile precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in organic synthesis stems from the reactivity of the alpha-proton to the two carbonyl groups, which allows for a wide range of alkylation and acylation reactions. Accurate knowledge of its physical properties, particularly its density, is crucial for process design, reaction monitoring, and quality control in drug development and manufacturing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | |

| Density | 1.022 g/mL at 20 °C | [2] |

| 1.055 g/mL at 25 °C | ||

| Specific Gravity | 1.020 - 1.025 at 20 °C | [3] |

| Boiling Point | 198-199 °C | [2] |

| Refractive Index | 1.413 at 20 °C | [2] |

Experimental Determination of Density

The density of a liquid can be determined using several methods. The pycnometer method is a precise and widely used technique for determining the density of liquids and is described in detail below.

The Pycnometer Method

A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be determined with high precision.

Materials and Equipment:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath

-

Thermometer

-

Deionized water

-

This compound sample

-

Acetone or other suitable solvent for cleaning and drying

-

Lint-free tissues

Protocol:

-

Cleaning and Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.

-

Dry the pycnometer completely in an oven or by rinsing with a volatile solvent and passing a stream of dry air or nitrogen.

-

Allow the pycnometer to equilibrate to room temperature in a desiccator.

-

Carefully weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Fill the pycnometer with deionized water that has been equilibrated to a known, constant temperature (e.g., 20 °C) in a water bath. Ensure the water is free of air bubbles.

-

Insert the stopper, allowing excess water to emerge from the capillary. The capillary should be completely filled with no air bubbles.

-

Carefully wipe the outside of the pycnometer dry with a lint-free tissue.

-

Weigh the pycnometer filled with water. Record this mass as m₁.

-

The volume of the pycnometer (V) at the calibration temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

-

-

Density Determination of this compound:

-

Empty the pycnometer and dry it thoroughly as described in step 1.

-

Fill the dry pycnometer with the this compound sample, which has been equilibrated to the same constant temperature as the water in the calibration step.

-

Insert the stopper, allowing the excess liquid to emerge from the capillary.

-

Wipe the outside of the pycnometer dry.

-

Weigh the pycnometer filled with this compound. Record this mass as m₂.

-

-

Calculation of Density:

-

The mass of the this compound sample (m_sample) is m₂ - m₀.

-

The density of the this compound (ρ_sample) at the experimental temperature is calculated as: ρ_sample = (m₂ - m₀) / V

or

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

-

Visualizations

Caption: Experimental workflow for determining the density of this compound using the pycnometer method.

Caption: Chemical structure of this compound.

References

Diethyl Methyl Malonate: An In-depth Technical Guide to its Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of diethyl methyl malonate, a key intermediate in various organic syntheses, including the production of pharmaceuticals. Understanding its solubility is critical for process optimization, reaction condition selection, and formulation development. This document collates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for clarity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1][2] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Colorless mobile liquid | [3][4] |

| Density | 1.022 g/mL at 20 °C | [4] |

| Boiling Point | 198-199 °C | [4] |

| Flash Point | 170 °F (77 °C) | [5] |

| pKa | 13.13 ± 0.46 (Predicted) | [4] |

Aqueous Solubility Data

The solubility of this compound in water is generally described as slight or limited.[3][6] Quantitative data is sparse in publicly available literature, with some sources providing estimated or experimental values under specific conditions.

| Solubility Value | Temperature | pH | Notes | Reference |

| 4438 mg/L | 25 °C | Not Specified | Estimated value. | [5] |

| 1000 mg/L | Not Specified | Not Specified | - | [4] |

| "Slightly soluble" | Not Specified | Not Specified | Qualitative description. | [3][7] |

| "Immiscible" | Not Specified | 8 (for a 1000mg/L solution at 20°C) | Qualitative description. | [4] |

The variation in reported values highlights the importance of precise experimental determination for specific applications. Factors such as temperature, pH, and the presence of other solutes can significantly influence solubility.

Experimental Protocol for Solubility Determination

The following is a standardized experimental protocol for the determination of this compound solubility in water, based on the principle of reaching equilibrium saturation.

1. Materials and Equipment:

-

This compound (high purity)

-

Deionized water

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Centrifuge (optional)

2. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetonitrile).

-

From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

3. Saturation Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial). The presence of an undissolved phase is essential to ensure saturation.

-

Place the container in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

4. Sample Preparation and Analysis:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to permit phase separation. Centrifugation can be used to accelerate this process.

-

Carefully withdraw a known volume of the clear, aqueous supernatant using a pipette. To avoid transferring any undissolved this compound, it is crucial to use a syringe filter during this step.

-

Dilute the filtered aqueous sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

5. Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated aqueous solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/L or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound's aqueous solubility.

References

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl Methylmalonate | CymitQuimica [cymitquimica.com]

- 3. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 4. Diethyl methylmalonate CAS#: 609-08-5 [chemicalbook.com]

- 5. This compound, 609-08-5 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Diethyl methylmalonate(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl Methyl Malonate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl methyl malonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and purity assessment. This document details the expected chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring the spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The quantitative data for the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| -CH₃ (malonate backbone) | ~1.4 | Doublet | ~7 | 3H |

| -CH (malonate backbone) | ~3.4 | Quartet | ~7 | 1H |

| -O-CH₂-CH₃ (ethyl ester) | ~4.2 | Quartet | ~7 | 4H |

| -O-CH₂-CH₃ (ethyl ester) | ~1.2 | Triplet | ~7 | 6H |

Structural Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is a classic example of spin-spin coupling. The quartet at approximately 3.4 ppm arises from the methine proton on the malonate backbone. It is split by the three adjacent methyl protons, resulting in a quartet (n+1 rule, where n=3). Conversely, the doublet at around 1.4 ppm is due to these methyl protons being split by the single methine proton.

The two ethyl ester groups are chemically equivalent, giving rise to a single set of signals. The methylene (B1212753) protons (-O-CH₂-) appear as a quartet around 4.2 ppm, split by the neighboring methyl protons (-CH₃). These terminal methyl protons of the ethyl groups resonate as a triplet at approximately 1.2 ppm, a result of coupling with the adjacent methylene protons.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 10-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the coupling relationships between its proton environments.

Caption: Structure of this compound with proton environments and their coupling relationships.

Spectroscopic Profile of Diethyl Methyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl methyl malonate (CAS No. 609-08-5), a key reagent in organic synthesis. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 198-199 °C | [2] |

| Density | 1.013 g/cm³ | [1] |

| Refractive Index | 1.413-1.415 | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 4H | -OCH₂CH₃ |

| ~3.36 | Quartet | 1H | -CH(CH₃)- |

| ~1.30 | Doublet | 3H | -CH(CH₃)- |

| ~1.28 | Triplet | 6H | -OCH₂CH₃ |

Note: Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data sourced from multiple publicly available spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~61 | -OCH₂CH₃ |

| ~49 | -CH(CH₃)- |

| ~14 | -OCH₂CH₃ |

| ~13 | -CH(CH₃)- |

Note: Data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak. Data sourced from multiple publicly available spectra.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1260 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

Note: Data typically acquired as a neat liquid film.[4]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 174 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | High | [M - OCH₂CH₃]⁺ |

| 101 | Moderate | [M - COOCH₂CH₃]⁺ |

| 73 | High | [COOCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Instrument Setup:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]

-

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is typically used.

-

Parameters such as the pulse angle (e.g., 30-90 degrees), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds) are set.

-

A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment is most commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[7][8]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer total acquisition time are generally required compared to ¹H NMR.[7]

-

A relaxation delay of 2-5 seconds is typically employed.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

For ¹H NMR, the peaks are integrated to determine the relative ratios of different protons.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[9][10] No further sample preparation is typically required.

-

Instrument Setup:

-

The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the clean, empty ATR crystal is collected.[11] This is essential to subtract any signals from the instrument or the environment.

-

-

Data Acquisition:

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

The characteristic absorption bands corresponding to specific functional groups are identified.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[12][13]

-

If using a GC, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected. The GC separates the components of the mixture before they enter the mass spectrometer.

-

For direct insertion, a small amount of the neat liquid is placed in a capillary tube which is then inserted into the ion source and heated to vaporize the sample.[13]

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][14]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high energy also leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight of the compound.

-

The fragmentation pattern is analyzed to provide structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl methylmalonate(609-08-5) IR Spectrum [m.chemicalbook.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Synthesis of Diethyl methyl malonate from diethyl malonate

An In-depth Technical Guide to the Synthesis of Diethyl Methylmalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl methylmalonate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route, the alkylation of diethyl malonate, is explored in detail, including the underlying reaction mechanism, alternative experimental protocols, and purification techniques.

The synthesis of diethyl methylmalonate from diethyl malonate is a classic example of a malonic ester synthesis, which relies on the heightened acidity of the α-protons on the methylene (B1212753) group (-CH₂-) of diethyl malonate.[1][2] These protons are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a suitable base (pKa ≈ 13).[1][3]

The reaction proceeds in two main steps:

-

Enolate Formation: A base, typically sodium ethoxide (NaOEt), deprotonates the diethyl malonate at the α-carbon. This creates a resonance-stabilized enolate ion, which is a potent nucleophile.[4][5] The use of a bulky base can prevent unwanted side reactions like nucleophilic substitution on the ester itself.[4]

-

Nucleophilic Alkylation: The nucleophilic enolate ion attacks an electrophilic methylating agent, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), in a second-order nucleophilic substitution (SN2) reaction.[6][7] This step forms the new carbon-carbon bond, yielding diethyl methylmalonate.[7]

References

- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainkart.com [brainkart.com]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Diethyl Methylmalonate in Malonic Ester Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of diethyl methylmalonate in malonic ester synthesis, a cornerstone of modern organic chemistry. This document delves into the core principles, detailed experimental protocols, and the utility of this versatile reagent in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.

Core Principles of Malonic Ester Synthesis with Diethyl Methylmalonate

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids.[1] Diethyl methylmalonate, a derivative of diethyl malonate, serves as a key building block in this synthesis, allowing for the introduction of a methyl group and another alkyl or functional group at the α-carbon of acetic acid. The core of this methodology lies in the acidity of the α-proton of the malonic ester, which is flanked by two electron-withdrawing carbonyl groups, making it readily accessible for deprotonation by a moderately strong base to form a stabilized enolate.[2] This enolate then acts as a potent nucleophile.

The overall transformation can be summarized in three key stages:

-

Enolate Formation: The process begins with the deprotonation of diethyl methylmalonate at the α-carbon using a suitable base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate.[2]

-

Alkylation: The resulting enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X), leading to the formation of a new carbon-carbon bond and yielding a diethyl alkylmethylmalonate.[1]

-

Hydrolysis and Decarboxylation: The substituted diethyl methylmalonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of the resulting β-dicarboxylic acid, yielding the final substituted carboxylic acid.[1][3]

Reaction Mechanisms and Logical Workflow

The malonic ester synthesis using diethyl methylmalonate follows a well-defined reaction pathway. The following diagrams illustrate the key mechanistic steps and the general experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving diethyl methylmalonate and its derivatives. Yields are highly dependent on specific reaction conditions and substrate reactivity.

Table 1: Synthesis of Diethyl Methylmalonate

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Methyl bromide | Sodium ethoxide | Absolute Ethanol | 4 | Reflux | 79-83 | [4] |

| Methyl iodide | Sodium metal | Ethanol | 5 | Room Temp | 78 | [5] |

Table 2: Alkylation of Diethyl Alkylmalonates

| Starting Malonate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference |

| Diethyl malonate | Ethyl iodide | Sodium ethoxide | Absolute Ethanol | 1-2 | Reflux | Diethyl ethylmalonate | ~85 | [6] |

| Diethyl ethylmalonate | Methyl iodide | Sodium ethoxide | Absolute Ethanol | - | - | Diethyl ethylmethylmalonate | - | [7] |

| Diethyl malonate | 1,3-Dibromopropane | Sodium ethoxide | Absolute Ethanol | - | Reflux | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | [8] |

Table 3: Synthesis of Substituted Carboxylic Acids

| Starting Malonate Derivative | Hydrolysis/Decarboxylation Conditions | Product | Yield (%) | Reference |

| Diethyl ethylmethylmalonate | 1. KOH, 50% Ethanol, 4h, Reflux2. Acidification | 2-Methylbutanoic acid | 60 | [1] |

| Diethyl n-butylmalonate | 1. NaOH2. Distillation (Decarboxylation) | Hexanoic acid | - | [9] |

Detailed Experimental Protocols

Synthesis of Diethyl Methylmalonate from Diethyl Malonate[4]

Materials:

-

Sodium (46 g, 2 gram atoms)

-

Absolute ethyl alcohol (1 L)

-

Diethyl malonate (320 g, 2 moles)

-

Methyl bromide (200 g, 2.1 moles)

-

Glacial acetic acid

-

Ether

-

Calcium chloride

-

Sodium hydroxide (B78521)

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium in absolute ethyl alcohol.

-

Once all the sodium has dissolved, add diethyl malonate to the solution.

-

Bubble methyl bromide into the stirred solution over approximately four hours. The reaction is exothermic and may begin to reflux.

-

After the addition is complete, boil the solution for an additional half-hour, then neutralize with glacial acetic acid and cool.

-

Filter the precipitated sodium bromide and wash with cold alcohol.

-

Remove the majority of the alcohol by distillation.

-

Dissolve the residue in water containing hydrochloric acid and shake well with the residue from the distillation.

-

Separate the aqueous layer and extract twice with ether.

-

Combine the ester and ether extracts, dry with calcium chloride, and remove the ether.

-

The crude ester is then purified by washing with a cold sodium hydroxide solution, followed by dilute acid, drying, and vacuum distillation. The fraction boiling at 96°C/16 mm Hg is collected, yielding 275–290 g (79–83%).

Synthesis of 2-Methylbutanoic Acid from Diethyl Ethylmethylmalonate (Analogous for Diethyl Methylmalonate Alkylation Product)[1]

Materials:

-

Diethyl ethylmethylmalonate (20 g) (Synthesized from alkylation of diethyl ethylmalonate with methyl iodide)

-

Potassium hydroxide (40 g)

-

50% Ethanol (15 g)

-

Ether

-

Calcium chloride

Procedure:

-

Reflux the diethyl ethylmethylmalonate with a solution of potassium hydroxide in 50% ethanol for 4 hours.

-

Pour the mixture into water and extract with ether to remove any unreacted ester.

-

Acidify the aqueous layer. The 2-methylbutanoic acid will separate as an oil.

-

Extract the product with ether, dry the extract over calcium chloride, and distill.

-

Collect the fraction boiling at 172-178°C. The yield is approximately 60%.

Synthesis of Barbituric Acid from Diethyl Malonate and Urea[10][11]

This protocol illustrates the condensation reaction that forms the core of many barbiturate (B1230296) syntheses, where a disubstituted malonate like diethyl ethylmethylmalonate would be used to produce substituted barbiturates.

Materials:

-

Sodium (11.5 g)

-

Absolute ethanol (500 ml)

-

Diethyl malonate (80 g)

-

Dry urea (B33335) (30 g)

-

Concentrated hydrochloric acid

Procedure:

-

Prepare sodium ethoxide by dissolving sodium in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

-

To this solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.

-

Reflux the mixture for 7 hours in an oil bath heated to 110°C. A white solid will separate.

-

After the reaction, add hot water and then concentrated hydrochloric acid until the solution is acidic.

-

Filter the resulting clear solution and cool it in an ice bath overnight to precipitate the product.

-

Collect the barbituric acid by filtration, wash with cold water, and dry. The yield is typically 72-78%.

Applications in Drug Development and Pharmaceutical Synthesis

Diethyl methylmalonate and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, most notably barbiturates.[8] The substitution pattern on the malonic ester directly translates to the 5-position of the barbiturate ring, which is a key determinant of the drug's pharmacological activity, including its duration of action.

Phenobarbital Synthesis: The synthesis of phenobarbital, a long-acting anticonvulsant, involves the condensation of diethyl ethylphenylmalonate with urea.[10][11] The key diethyl ethylphenylmalonate intermediate is prepared via a two-step alkylation of diethyl malonate, first with an ethyl group and then a phenyl group.

Pentobarbital Synthesis: Pentobarbital, a short-acting barbiturate, is synthesized from diethyl ethyl(1-methylbutyl)malonate and urea.[8] This highlights the use of more complex alkyl groups in the malonic ester synthesis to achieve desired pharmacological profiles.

The versatility of the malonic ester synthesis allows for the creation of a diverse library of substituted carboxylic acids and heterocyclic compounds, making it an invaluable tool for medicinal chemists in the discovery and development of new therapeutic agents.

Conclusion

Diethyl methylmalonate is a highly versatile and important reagent in organic synthesis. Its role in the malonic ester synthesis provides a reliable and predictable method for the formation of α-methyl substituted carboxylic acids and their derivatives. The ability to introduce a second, varied substituent makes it a powerful tool for building molecular complexity. Its application in the synthesis of pharmaceuticals, particularly barbiturates, underscores its significance in drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

- 1. prepchem.com [prepchem.com]

- 2. Solved Outline syntheses of each of the following from | Chegg.com [chegg.com]

- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. isca.me [isca.me]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. thaiscience.info [thaiscience.info]

Diethyl Methyl Malonate: A Comprehensive Technical Guide for Chemical Synthesis

Introduction

Diethyl methyl malonate (DEMM), with the CAS number 609-08-5, is a diester of methylmalonic acid. It is a colorless, transparent liquid that serves as a crucial and versatile chemical intermediate in a wide array of organic syntheses. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, its utility extends to the flavor and fragrance industries. The reactivity of DEMM is centered around the acidic proton on the alpha-carbon, which is positioned between two electron-withdrawing carbonyl groups, enabling a variety of chemical transformations.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are fundamental for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | |

| Appearance | Colorless, transparent liquid | |

| Boiling Point | 199-201 °C at 760 mmHg | |

| Density | 1.022 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.413 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | |

| CAS Number | 609-08-5 |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, -CH₂CH₃), δ 1.35 (d, 3H, -CHCH₃), δ 3.40 (q, 1H, -CHCH₃), δ 4.19 (q, 4H, -CH₂CH₃) | |

| IR (Neat) | Characteristic absorptions: ~2980 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1150 cm⁻¹ (C-O stretch) | |

| Mass Spectrometry (GC-MS) | m/z fragments: 174 (M+), 129, 101, 73, 29 |

Synthesis of this compound

The most common and widely utilized method for synthesizing this compound is the alkylation of diethyl malonate using a methylating agent. This reaction is a classic example of the malonic ester synthesis, where the acidic alpha-proton of diethyl malonate is removed by a base to form a nucleophilic enolate, which then reacts with an alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Methyl bromide or methyl iodide

-

Glacial acetic acid

-

Diethyl ether

-

Calcium chloride

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, 46 g (2 gram atoms) of sodium, cut into small pieces, is added to 1 L of absolute ethyl alcohol.

-

Formation of Malonate Enolate: Once all the sodium has dissolved to form sodium ethoxide, 320 g (2 moles) of diethyl malonate is added to the solution.

-

Alkylation: 200 g (2.1 moles) of methyl bromide is bubbled into the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Alternatively, methyl iodide can be used.

-

Work-up: After the addition is complete, the reaction mixture is heated to reflux for an additional 30 minutes to ensure the reaction goes to completion. The mixture is then neutralized with glacial acetic acid and cooled.

-

Isolation: The precipitated sodium bromide is removed by suction filtration and washed with cold alcohol. The majority of the alcohol from the filtrate is removed by distillation. The residue is then washed with a dilute hydrochloric acid solution and water. The organic layer is separated and extracted twice with ether.

-

Purification: The combined ether extracts are dried over anhydrous calcium chloride. The ether is removed, and the crude this compound is shaken with a cold, dilute solution of sodium hydroxide to remove any unreacted diethyl malonate. The ester is then washed with dilute acid, dried again with calcium chloride, and purified by vacuum distillation. The fraction boiling at 96°C/16 mmHg is collected. The expected yield is approximately 79-83%.

Applications as a Chemical Intermediate

This compound is a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

1. Malonic Ester Synthesis for Substituted Carboxylic Acids